molecular formula C9H15N3 B12981586 Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine

Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine

Cat. No.: B12981586
M. Wt: 165.24 g/mol
InChI Key: GPFVDDHEGMEJBB-SFYZADRCSA-N
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Description

Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine is a nitrogen-containing heterocyclic compound. It features a piperidine ring substituted with a methyl group and a pyrazolyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable pyrazole derivative with a piperidine precursor can yield the desired compound. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be used as starting materials.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: Researchers explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Rel-(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine can be compared with other similar compounds, such as:

    Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring are known for their diverse pharmacological properties.

    Piperidine derivatives: These compounds are widely used in medicinal chemistry for their biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(3R,5R)-3-methyl-5-(1H-pyrazol-4-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-7-2-8(4-10-3-7)9-5-11-12-6-9/h5-8,10H,2-4H2,1H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

GPFVDDHEGMEJBB-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CNC1)C2=CNN=C2

Canonical SMILES

CC1CC(CNC1)C2=CNN=C2

Origin of Product

United States

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